hemoglobin Dhonburi
Description
Overview of Hemoglobin Variants and Hemoglobinopathies Research
Hemoglobin (Hb), the protein within red blood cells responsible for oxygen transport, is subject to genetic variations that lead to a class of inherited disorders known as hemoglobinopathies. www.gov.ukmdpi.com These conditions are among the most common monogenic diseases globally, with approximately 7% of the world's population being carriers. nih.govhtct.com.br Hemoglobinopathies are broadly categorized into two main groups: thalassemias, which result from reduced or absent synthesis of one or more globin chains, and structural hemoglobin variants, which arise from mutations causing a change in the globin protein's structure. nih.govfrontiersin.org
Normal adult hemoglobin (HbA) is a tetramer composed of two alpha (α) and two beta (β) globin chains (α2β2). www.gov.uk Other normal hemoglobins (B146990) include fetal hemoglobin (HbF, α2γ2) and Hemoglobin A2 (HbA2, α2δ2). www.gov.uk Research in this field has identified over 1,000 structural hemoglobin variants resulting from mutations in the globin genes. www.gov.uknih.gov While many of these variants are clinically insignificant, others, such as Hemoglobin S (HbS), Hemoglobin C (HbC), and Hemoglobin E (HbE), can lead to significant health issues, ranging from mild anemia to severe, transfusion-dependent conditions. www.gov.uknih.gov
The study of hemoglobinopathies involves a multidisciplinary approach, utilizing a range of laboratory techniques for diagnosis and characterization. frontiersin.org Initial screening often involves red blood cell indices and hemoglobin analysis using methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). frontiersin.orgnih.gov These methods separate and quantify different hemoglobin fractions. nih.gov For definitive identification of specific variants, especially rare ones, molecular genetic testing techniques such as DNA sequencing and polymerase chain reaction (PCR) are essential. mdpi.commdpi.comthaidj.org Research continues to advance our understanding of the genotype-phenotype correlations, the interaction between different variants, and the development of new diagnostic and therapeutic strategies. frontiersin.orgmdpi.com
Rationale for the Study of Rare Hemoglobin Variants
The investigation of rare hemoglobin variants, while less common in the general population, is a crucial area of hematological research for several reasons. The discovery and characterization of these variants contribute significantly to our fundamental understanding of hemoglobin structure, function, and genetics. nih.govresearchgate.net Each new variant provides a natural experiment, offering insights into how specific amino acid substitutions can affect the protein's stability, oxygen affinity, and interaction with other molecules. nih.gov
From a clinical perspective, identifying rare variants is vital for accurate diagnosis and genetic counseling. mdpi.commdpi.com Some rare variants can be clinically silent in a heterozygous state but may lead to significant clinical syndromes when co-inherited with another hemoglobinopathy, such as β-thalassemia. www.gov.ukresearchgate.net For example, the interaction of an unstable hemoglobin variant with a thalassemia trait can worsen the clinical expression, leading to a more severe phenotype like thalassemia intermedia. researchgate.netresearchgate.net Furthermore, some rare variants are "electrophoretically silent," meaning they are not distinguishable from normal HbA by standard screening methods like electrophoresis or HPLC, which can lead to misdiagnosis without molecular analysis. researchgate.netthaiscience.info
Studying these variants also aids in improving diagnostic methodologies. mdpi.comfrontiersin.org The challenge of identifying rare variants pushes the development and refinement of molecular techniques, such as DNA sequencing and specialized PCR assays, which can then be applied more broadly in clinical diagnostics. thaiscience.infojlabphy.org As global migration patterns change, the geographic distribution of these variants is also shifting, making their study increasingly relevant for public health in multi-ethnic populations. nih.gov Therefore, continued research into rare hemoglobin variants is essential for expanding the knowledge base of human genetics, improving patient care, and preventing potential iatrogenic harm that could arise from a misdiagnosis. nih.govnih.gov
Definition and Initial Academic Characterization of Hemoglobin Dhonburi (Hb Dhonburi)
This compound is a rare, structurally abnormal variant of the β-globin chain. researchgate.net It is defined by a single point mutation at codon 126 of the β-globin gene (HBB), where a substitution of guanine (B1146940) for thymine (B56734) (GTG→GGG) results in the replacement of the amino acid valine with glycine (B1666218). thaiscience.inforesearchgate.net The full designation for this variant is this compound α2β2 126 (H4) Val → Gly. researchgate.netcapes.gov.br
This variant was first discovered and described in 1990 by a team of researchers investigating the case of a 34-year-old Thai male with β-thalassemia intermedia. researchgate.netcapes.gov.br The family was from Dhonburi, the twin city of Bangkok, from which the hemoglobin's name is derived. researchgate.net The initial investigation revealed that the patient was a compound heterozygote, having inherited the Hb Dhonburi variant from his mother and a β°-thalassemia gene from his father. researchgate.netcapes.gov.br His mother was found to be a carrier of both Hb Dhonburi and Hb E. researchgate.netcapes.gov.br
The initial characterization demonstrated that Hb Dhonburi is an unstable hemoglobin variant. researchgate.netcapes.gov.br Despite this instability, functional studies showed that it has normal oxygen-binding properties. researchgate.netcapes.gov.br A key feature noted in early research is its "silent" nature on standard electrophoretic and chromatographic tests; because the valine-to-glycine substitution does not alter the molecule's net electrical charge, Hb Dhonburi co-migrates with normal Hemoglobin A, making it undetectable by these routine methods. thaiscience.infoplos.org This necessitates the use of molecular analysis for its identification. researchgate.netthaiscience.info An identical variant, named Hb Neapolis, was independently reported in a family from Naples, Italy, and subsequent haplotype analysis suggested that the Thai (Dhonburi) and Italian (Neapolis) variants arose from two independent mutational events. thaiscience.inforesearchgate.netnih.gov
Data Tables
Table 1: Initial Hematological Data for the Propositus with Hb Dhonburi / β°-thalassemia
| Hematological Parameter | Value | Normal Range |
| Hemoglobin (g/dL) | 8.5 | 14-18 (Male) |
| Mean Corpuscular Volume (MCV) (fL) | 70 | 80-100 |
| Mean Corpuscular Hemoglobin (MCH) (pg) | 24 | 27-32 |
| Red Blood Cell Count (x10¹²/L) | 3.5 | 4.5-5.9 (Male) |
| Hb A₂ (%) | 4.5 | 2.0-3.4 |
| Hb F (%) | 1.0 | <1.0 |
| Source: Adapted from initial discovery reports. researchgate.netcapes.gov.br |
Table 2: Comparative Characteristics of Common and Rare Hemoglobin Variants
| Hemoglobin Variant | Globin Chain | Amino Acid Substitution | Key Characteristic | Detection by Electrophoresis |
| HbA (Normal) | Beta | None | Normal Oxygen Carrier | Reference Position |
| HbS | Beta | β6 Glu → Val | Causes Sickling | Migrates Slower than HbA |
| HbC | Beta | β6 Glu → Lys | Mild Hemolytic Anemia | Migrates Slower than HbS |
| HbE | Beta | β26 Glu → Lys | Mild Thalassemia Phenotype | Migrates with HbA₂ |
| Hb D-Punjab | Beta | β121 Glu → Gln | Asymptomatic Trait | Migrates with HbS |
| Hb Dhonburi | Beta | β126 Val → Gly | Unstable, Thalassemic | Co-migrates with HbA (Silent) |
| Source: Compiled from multiple research articles. www.gov.ukresearchgate.netplos.orgwikipedia.orghtct.com.br |
Properties
CAS No. |
138932-11-3 |
|---|---|
Molecular Formula |
C9H14O |
Synonyms |
hemoglobin Dhonburi |
Origin of Product |
United States |
Historical and Etymological Context of Hemoglobin Dhonburi Discovery
Chronology of First Academic Identification and Initial Reporting
The initial identification of the hemoglobin variant now known as Hemoglobin Dhonburi occurred in Thailand. It was first described in a 1990 publication in the American Journal of Hematology. nih.gov The discovery was the result of an investigation into the cause of a β-thalassemia intermedia phenotype in a 34-year-old Thai man. nih.govresearchgate.net
Independently, a seemingly identical hemoglobin variant was discovered in three unrelated families in Naples, Southern Italy. ashpublications.org The findings from the Italian discovery were subsequently published in the journal Blood in 1991. ashpublications.org This temporal proximity of discovery and reporting from two distinct geographical locations is a significant aspect of the history of this particular hemoglobin variant.
Naming Convention and Synonymous Designations (e.g., Hemoglobin Neapolis)
The nomenclature of this hemoglobin variant is directly linked to the geographical locations of its initial discoveries. The name "this compound" was assigned following its identification in a Thai individual residing in Dhonburi, a former province which is now a district of Bangkok. researchgate.net
Similarly, the variant identified in Naples, Italy, was designated "Hemoglobin Neapolis." ashpublications.orgnih.gov "Neapolis" is the ancient Greek name for Naples, reflecting the location of the affected families. ashpublications.orgnih.gov Subsequent research confirmed that this compound and Hemoglobin Neapolis are, in fact, the same structural variant of the β-globin chain, resulting from the same amino acid substitution (β 126 Val→Gly). researchgate.netnih.gov Therefore, these terms are now used synonymously in scientific literature. nih.govnih.gov
Original Geographic and Genetic Context of Discovery
The original discoveries of this compound were situated in distinct geographic and genetic populations. The first report from Thailand involved a male individual of Thai origin. nih.govresearchgate.net Genetically, this discovery was made in the context of a compound heterozygote, where the individual had also inherited a β-zero-thalassemia gene. nih.govresearchgate.net This co-inheritance resulted in a clinical presentation of β-thalassemia intermedia. nih.gov
Table 1: Summary of Initial Discoveries
| Feature | This compound | Hemoglobin Neapolis |
|---|---|---|
| Year of First Report | 1990 | 1991 |
| Geographic Location | Dhonburi, Thailand | Naples, Italy |
| Initial Proband(s) | 34-year-old Thai male | Three unrelated families |
| Associated Genetic Condition | β-zero-thalassemia | Mild β-thalassemia phenotype |
| β-globin Gene Haplotype | VII | V |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hemoglobin Neapolis |
| Hemoglobin |
Molecular Genetics and Structural Biology Research on Hemoglobin Dhonburi
β-Globin Gene Mutation Analysis of Hemoglobin Dhonburi
Specific Nucleotide Substitution: HBB: c.380T>G
The genetic basis of this compound lies in a point mutation within the β-globin gene (HBB). ithanet.eu This mutation is a single nucleotide substitution where thymine (B56734) (T) is replaced by guanine (B1146940) (G) at position c.380 of the gene. jhsmr.orgtci-thaijo.orgresearchgate.netinformahealthcare.com This specific change, designated as HBB: c.380T>G, has been identified in individuals from various populations, including Thailand, Italy, and Iran. jhsmr.orgtci-thaijo.orghaematologica.org
Resultant Amino Acid Substitution: β126 (H4) Valine → Glycine (B1666218)
The nucleotide substitution directly alters the genetic code, leading to a change in the amino acid sequence of the β-globin chain. Specifically, the codon at position 126, which normally codes for the amino acid valine, is changed to a codon for glycine. researchgate.netthaiscience.infonih.govtandfonline.comcapes.gov.br This results in the substitution of valine with glycine at the 126th position of the β-globin protein chain, a position also known as H4. tci-thaijo.orgresearchgate.netthaiscience.infonih.govcapes.gov.br This amino acid change is the direct cause of the altered properties of this compound. researchgate.netnih.gov
| Feature | Description |
| Gene | β-globin (HBB) |
| Nucleotide Change | c.380T>G |
| Amino Acid Change | β126 Valine → Glycine |
| Hemoglobin Variant | This compound |
Molecular Mechanisms of Globin Chain Instability Induced by the this compound Mutation
Conformational Changes and Destabilization of the β-Globin Chain Structure
The substitution of valine with glycine at position β126 occurs in a critical region of contact between the α and β subunits of the hemoglobin molecule. thaiscience.infonih.gov This amino acid change is predicted to disrupt the α-helical structure of the β-globin chain, leading to its destabilization. thaiscience.info The instability of the β-globin chain is a key feature of this compound, contributing to its classification as an unstable hemoglobin variant. capes.gov.br This instability can cause the hemoglobin to precipitate within red blood cells, especially under conditions of stress, leading to a mild hemolytic anemia.
Implications for Cryptic Splice Site Activation and Messenger RNA Transcript Reduction
Mutations within gene sequences can sometimes lead to the activation of "cryptic" splice sites, which are alternative sites for the processing of messenger RNA (mRNA) that are not normally used. numberanalytics.com This aberrant splicing can result in altered or reduced levels of the final protein product. numberanalytics.com In the context of β-thalassemia, some mutations are known to activate cryptic splice sites, leading to a reduction in the amount of functional β-globin mRNA. While the primary mechanism of this compound is protein instability, it has been observed that carriers have a higher than normal ratio of α-globin to β-globin mRNA, suggesting a reduction in the β-globin transcript. researchgate.nettandfonline.com This finding is consistent with the classification of the this compound mutation as a β+-thalassemia, where there is a reduced, but not absent, production of β-globin chains. researchgate.nettandfonline.com
Haplotype Analysis and Molecular Origins of this compound
Haplotype analysis, which examines a group of linked genetic markers on a chromosome, has been used to trace the origins of the this compound mutation. Studies have revealed that the mutation found in the Thai population is associated with a different genetic haplotype (Haplotype VII) than the same mutation found in a population from Naples, Italy (Haplotype V). thaiscience.infonih.gov This difference strongly suggests that the HBB: c.380T>G mutation arose independently in these two populations through separate mutational events. thaiscience.infonih.gov This phenomenon of the same mutation appearing on different genetic backgrounds is known as recurrent mutation.
| Population | Associated Haplotype |
| Thailand | VII |
| Naples, Italy | V |
Differentiation of Independent Mutational Events (e.g., Thai Haplotype VII vs. Neapolis Haplotype V)
The this compound (Hb Dhonburi) mutation, a substitution of valine to glycine at codon 126 of the β-globin gene (β126 Val→Gly), has been identified in different global populations. thaiscience.infopsu.edunih.gov While the resulting abnormal hemoglobin variant is structurally identical, analysis of the β-globin gene cluster haplotypes has revealed that these occurrences are not due to a single, ancient mutational event. Instead, research strongly indicates at least two independent origins for this mutation. thaiscience.infonih.gov
The key evidence for these separate mutational events comes from the different genetic backgrounds, or haplotypes, on which the mutation is found. In the Thai population, the Hb Dhonburi mutation is linked to β-globin haplotype VII. thaiscience.info Conversely, the same mutation found in individuals from Naples, Southern Italy, where it is termed Hemoglobin Neapolis, is associated with haplotype V. thaiscience.infonih.govhaematologica.org
Haplotypes are determined by analyzing a series of restriction fragment length polymorphism (RFLP) sites within the β-globin gene cluster. thaiscience.info The differing haplotypes associated with the Thai and Italian variants provide compelling evidence that the GTG→GGG mutation at codon 126 occurred independently in these two geographically distinct populations. thaiscience.infohaematologica.org One event took place in an individual of Asian descent carrying haplotype VII, while a separate, identical mutation occurred in a person of Southern European ancestry with haplotype V. thaiscience.info
This differentiation is crucial for population genetics and genetic counseling, as it helps in tracing the origins of specific mutations and understanding their distribution. The identification of Hb Dhonburi in other populations, such as in Iran, raises further questions as to whether these instances arose from one of the two known origins or represent additional independent de novo mutations. thaiscience.inforesearchgate.net
Table 1: Comparison of Hb Dhonburi Haplotypes
| Feature | Hb Dhonburi (Thai) | Hb Neapolis (Italian) |
|---|---|---|
| Associated Haplotype | VII thaiscience.info | V psu.eduhaematologica.org |
| Polymorphism Pattern (5' to 3') | + - - - - - + thaiscience.info | + - - - - + - psu.edu |
| Geographic Origin | Thailand thaiscience.info | Naples, Southern Italy nih.govhaematologica.org |
Phylogenetic Research on this compound Lineages
The presence of Hb Dhonburi has also been documented in other populations, including individuals in Iran and Germany. psu.eduresearchgate.net This wider geographical distribution complicates a simple two-origin model. Current research has not definitively established the lineage of these other occurrences. thaiscience.info It is a subject of ongoing scientific inquiry whether these cases can be traced back to either the Thai or Italian ancestral lines through migration or if they represent additional, independent de novo mutations. thaiscience.info
Therefore, a simple phylogenetic tree for a single Hb Dhonburi lineage is not applicable. The evolutionary story of this hemoglobin variant is one of convergent evolution at the molecular level, where the same mutation has arisen spontaneously on multiple occasions in different human populations. This pattern underscores that certain sites within the β-globin gene may be more susceptible to mutation. Further research, including detailed haplotype analysis of all known Hb Dhonburi cases, is required to create a comprehensive global picture of its origins and migratory pathways.
Biochemical and Biophysical Research Characterization of Hemoglobin Dhonburi
Protein Stability Investigations of Hemoglobin Dhonburi
Several laboratory tests have consistently demonstrated the inherent instability of Hb Dhonburi:
Heat Stability Test: Hb Dhonburi shows marked instability when subjected to heat, precipitating out of solution. researchgate.netnih.gov This indicates that the protein's tertiary and quaternary structures are less resistant to thermal denaturation than normal HbA.
Isopropanol (B130326) Precipitation Test: This solvent-based test also confirms the instability of Hb Dhonburi, with the variant precipitating more readily than stable hemoglobins (B146990). researchgate.netnih.gov
Dichlorophenolindophenol (DCIP) Precipitation Test: Heterozygous carriers of Hb Dhonburi show a strong positive result in the DCIP test, a screening method for unstable hemoglobins. researchgate.nettandfonline.com The degree of precipitation is reportedly comparable to that of homozygous Hb E, suggesting that Hb Dhonburi is significantly more unstable than Hb E. researchgate.net
Despite this demonstrable instability under non-physiological, in-vitro conditions, the variant does not cause a severe hemolytic syndrome in simple heterozygous carriers. researchgate.netnih.gov However, this instability is a key factor in the clinical presentation when Hb Dhonburi is co-inherited with other globin gene mutations. researchgate.netresearchgate.net
Table 1: Summary of Stability Test Findings for this compound
| Stability Test | Result for this compound | Reference |
|---|---|---|
| Heat Stability Test | Unstable; precipitates upon heating. | researchgate.netnih.gov |
| Isopropanol Precipitation Test | Unstable; precipitates in isopropanol. | researchgate.netnih.gov |
| Dichlorophenolindophenol (DCIP) Precipitation | Strongly positive, even in the heterozygous state. | researchgate.nettandfonline.comcmu.ac.th |
Oxygen Binding Properties of this compound
A crucial aspect of hemoglobin function is its ability to bind oxygen in the lungs and release it in the tissues. This process is characterized by properties such as oxygen affinity (often measured as P50, the partial pressure of oxygen at which hemoglobin is 50% saturated), cooperativity, and the Bohr effect (the decrease in oxygen affinity with lower pH). nih.govtaylorandfrancis.com
Despite the significant structural instability caused by the β126 Val→Gly substitution, extensive research has shown that the oxygen binding properties of this compound are normal. researchgate.netcapes.gov.br The mutation does not appear to alter the conformation of the heme pocket or the allosteric transitions between the low-affinity (T, tense) and high-affinity (R, relaxed) states that are fundamental to oxygen transport. tandfonline.comcmu.ac.thutah.edu Studies have consistently reported that Hb Dhonburi exhibits unchanged oxygen affinity compared to normal HbA. tandfonline.comcmu.ac.th
Table 2: Oxygen Binding Properties of this compound
| Property | Finding for this compound | Reference |
|---|---|---|
| Oxygen Affinity (P50) | Normal / Unchanged | researchgate.netcapes.gov.brtandfonline.comcmu.ac.th |
| Bohr Effect | Reported as normal. | researchgate.netcapes.gov.br |
| Cooperativity | Reported as normal. | researchgate.netcapes.gov.br |
Interactions with Other Globin Chains and Subunits (e.g., α2β2)
The structure of adult hemoglobin is a tetramer composed of two α-globin and two β-globin subunits (α2β2). wikipedia.orgalevelbiology.co.uk The integrity of this structure depends on precise non-covalent interactions between the subunits, particularly at the α1β1 and α2β2 interfaces. alevelbiology.co.ukditki.com The mutation in Hb Dhonburi occurs at β126, a residue located in the α1β1 contact region. researchgate.net
The substitution of valine with the smaller glycine (B1666218) residue at this interface is believed to weaken the interactions holding the α1 and β1(Dhonburi) subunits together, leading to the observed molecular instability. researchgate.netthaiscience.info This inherent instability of the β-Dhonburi chain affects its ability to form and maintain a stable tetramer with α-chains.
Table 3: Interactions of this compound with Other Globin Variants
| Interacting Partner | Nature of Interaction | Clinical Consequence | Reference |
|---|---|---|---|
| α-globin chain | Forms an unstable α2β(Dhonburi)2 tetramer due to weakened α1β1 contact. | Molecular instability of the hemoglobin molecule. | researchgate.netthaiscience.info |
| β⁰-thalassemia allele | Compound heterozygosity. | β-thalassemia intermedia phenotype. | researchgate.netresearchgate.netcapes.gov.br |
| Hemoglobin E (Hb E) allele | Compound heterozygosity. | β-thalassemia intermedia phenotype. | researchgate.nettandfonline.com |
Compound Names
Advanced Research Methodologies for Hemoglobin Dhonburi Identification and Characterization
Genetic Analysis Techniques
Genetic analysis plays a crucial role in the definitive identification of Hemoglobin Dhonburi by pinpointing the underlying mutation in the HBB gene.
Polymerase Chain Reaction (PCR)-Based Assays (e.g., ARMS-PCR, PCR-SSCP)
PCR-based methods are fundamental for amplifying specific DNA sequences, enabling detailed analysis of the beta-globin gene. Techniques like Amplification Refractory Mutation System PCR (ARMS-PCR) and PCR-Single Strand Conformation Polymorphism (PCR-SSCP) have been applied in the identification of Hb Dhonburi.
ARMS-PCR is a robust and economical method for the rapid diagnosis of Hb Dhonburi. researchgate.netthaiscience.info A novel ARMS-PCR assay has been developed using a common reverse primer and two forward primers, one specific for the normal allele and the other for the mutant allele, to amplify a 373 bp fragment. thaiscience.info This technique has successfully identified Hb Dhonburi heterozygotes. researchgate.netthaiscience.info
PCR-SSCP analysis has also been utilized as a molecular screening method to identify unknown or rare beta-thalassemia mutations, including Hb Dhonburi, that may not be detected by other methods. thaiscience.info This technique involves amplifying DNA fragments, denaturing them, and separating them based on their single-strand conformation, which is influenced by even single nucleotide changes. thaiscience.info Aberrant mobility shifts in the PCR-SSCP analysis of the beta-globin gene exon III have been observed in individuals with Hb Dhonburi. thaiscience.info
Protein-Based Analytical Techniques
Protein-based techniques focus on the hemoglobin molecule itself, analyzing its structure, charge, and elution properties.
Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE)) for Variant Elution Profile Analysis
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are common methods for separating and quantifying different hemoglobin fractions. However, this compound is often referred to as an "electrophoretically silent" variant because it can be difficult to distinguish from Hb A using these routine methods. cmu.ac.thnih.govtandfonline.comresearchgate.netthaiscience.inforesearchgate.netplos.org
Studies have shown that Hb Dhonburi co-elutes and co-migrates with Hb A on HPLC and capillary electrophoresis systems because the valine to glycine (B1666218) substitution at position 126 does not change the net charge of the hemoglobin molecule. thaiscience.infoplos.org This makes routine HPLC and CE insufficient for the definitive diagnosis of Hb Dhonburi. cmu.ac.thnih.govtandfonline.comresearchgate.net
Despite the challenge in distinguishing Hb Dhonburi from Hb A, HPLC is still used in the initial screening process for hemoglobinopathies and thalassemia. cmu.ac.thresearchgate.netresearchgate.net Abnormalities in Hb A2 and Hb F levels detected by HPLC or CE can indicate underlying beta-thalassemia mutations, prompting further investigation with molecular methods. cmu.ac.th Some studies have reported the elution time of Hb Dhonburi in automated HPLC and LPLC systems, noting that it falls within the "A window," similar to Hb A. thaidj.orgthaidj.org
| Hemoglobin Variant | Method | Elution/Retention Time (minutes) | Elution/Retention Time (seconds) | Window | Citation |
| Hb Dhonburi | Automated HPLC | 2.61 ± 0.12 | - | A window | thaidj.org |
| Hb Dhonburi | Automated LPLC | - | 211 ± 10.98 | A window | thaidj.org |
| Hb A | Automated HPLC | - | - | A window | thaidj.org |
| Hb Malay | Automated HPLC | - | - | A window | thaidj.org |
| Hb Quong Sze | Automated HPLC | - | - | A window | thaidj.org |
| Hb Westmead | Automated HPLC | - | - | A window | thaidj.org |
Electrophoretic Methods (e.g., Cellulose (B213188) Acetate (B1210297) Electrophoresis, Isoelectric Focusing) for Charge-Based Separation Studies
Similar to HPLC and CE, traditional electrophoretic methods like cellulose acetate electrophoresis and isoelectric focusing (IEF) are based on the charge separation of hemoglobin variants. tandfonline.complos.orgatgenes.comthaidj.orgarchivesofmedicalscience.comnih.gov However, due to the neutral amino acid substitution in Hb Dhonburi, these methods are generally not effective in separating it from Hb A. thaiscience.infoplos.org
Isoelectric focusing on polyacrylamide gels has been adapted for screening and characterizing hemoglobin variants, offering high resolution. nih.govresearchgate.netusp.org While IEF can distinguish many variants, Hb Dhonburi's lack of charge alteration means it behaves similarly to Hb A under these conditions. thaiscience.infoplos.org
Despite the limitations for direct Hb Dhonburi identification, electrophoretic studies are part of the broader diagnostic approach for hemoglobinopathies and can reveal other co-inherited variants or elevated minor hemoglobin fractions (like Hb A2 or Hb F) that may suggest the need for molecular analysis to identify variants like Hb Dhonburi. tandfonline.comnih.gov
Tryptic Peptide Mapping and Amino Acid Compositional Analysis
Tryptic peptide mapping is a fundamental technique in protein characterization, used to confirm the primary structure of a protein and identify modifications or mutations. This method involves cleaving the globin chains into smaller peptides using the enzyme trypsin, which specifically cleaves at the carboxyl side of lysine (B10760008) and arginine residues. The resulting mixture of peptides is then separated, typically by high-performance liquid chromatography (HPLC) or capillary zone electrophoresis (CZE). nih.govtandfonline.comnih.govnih.gov
Differences in the peptide map compared to normal hemoglobin indicate a structural variation. These differences can arise from amino acid substitutions that either create new trypsin cleavage sites, abolish existing ones, or alter the chromatographic or electrophoretic mobility of the resulting peptides. tandfonline.com Analysis of the altered peptide(s) can then pinpoint the location of the mutation within the globin chain. nih.govtandfonline.com
Amino acid compositional analysis of isolated peptides or globin chains can further confirm the nature of the amino acid substitution. tandfonline.com While detailed amino acid compositional analysis data specifically for this compound tryptic peptides was not extensively detailed in the provided search results, the general principle applies to the characterization of hemoglobin variants. Studies on Hemoglobin Neapolis (Dhonburi) have involved tryptic hydrolysis of isolated globins followed by mass spectrometric analysis of the resulting peptides to characterize the variant. tandfonline.com The expected tryptic peptides from the beta chain were observed in these analyses. tandfonline.com
Mass Spectrometry for Abnormal Globin Chain Analysis
Mass spectrometry (MS) plays a vital role in the identification and characterization of abnormal globin chains, including this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and tandem mass spectrometry (MS/MS) are employed. nih.govnih.govnih.govchl.co.nznih.govresearchgate.netamegroups.orgsciendo.commdpi.com
ESI-MS can analyze intact globin chains, providing accurate molecular weight measurements. nih.govchl.co.nz This is particularly useful for detecting hemoglobin variants that result in a mass difference compared to normal globin chains. nih.govamegroups.org While a minimum molecular weight difference is required for accurate detection in mixtures, MS can identify a significant percentage of known alpha and beta chain variants. nih.gov
For this compound, which involves a Valine to Glycine substitution at beta 126, mass spectrometric procedures have been used for characterization. tandfonline.com The mutation (GTG to GGG) results in a change in the beta-globin chain. psu.edu Mass spectrometry can also be coupled with HPLC for the analysis of separated globin chains or tryptic peptides. nih.govtandfonline.comnih.gov Tandem MS (MS/MS) allows for the fragmentation of peptides and analysis of the fragment ions, providing sequence information and confirming the exact location and nature of an amino acid substitution. nih.govnih.govsciendo.commdpi.com This is crucial for identifying novel variants or confirming known ones like this compound. nih.govmdpi.com MALDI-TOF MS has also been applied for genotyping beta-globin gene mutations, including the mutation leading to this compound (c.380T>G). nih.gov
Screening Assays for Unstable Hemoglobins (B146990) in a Research Context (e.g., Dichlorophenolindophenol (DCIP) Precipitation Test)
Unstable hemoglobin variants are prone to precipitation within red blood cells, which can lead to hemolytic anemia. Screening assays for unstable hemoglobins are valuable tools in identifying such variants in a research or diagnostic setting. The Dichlorophenolindophenol (DCIP) precipitation test is one such assay used to detect unstable hemoglobins. cmu.ac.thnih.govnih.govresearchgate.netneoscreen.go.th
The DCIP test is based on the principle that unstable hemoglobins denature and precipitate in the presence of the redox dye dichlorophenolindophenol. cmu.ac.thneoscreen.go.th The formation of a visible precipitate indicates the presence of an unstable hemoglobin. This compound is known to be an unstable hemoglobin variant. cmu.ac.thnih.govnih.gov Studies have shown that individuals heterozygous for this compound exhibit a strong positive DCIP test result. cmu.ac.thnih.govresearchgate.net This strong positive reaction is reported to be comparable to that observed in individuals homozygous for Hemoglobin E, suggesting a significant degree of instability associated with the this compound variant. cmu.ac.thnih.govresearchgate.net
While routine methods like HPLC and capillary electrophoresis may not clearly detect this compound due to its co-elution or co-migration with Hemoglobin A, a positive DCIP test can serve as an indicator to suspect the presence of an unstable hemoglobin variant like this compound and prompt further molecular investigation. cmu.ac.thnih.gov
Globin Chain Synthesis Ratio Determination (e.g., α/β Globin mRNA Ratios)
Globin chain synthesis analysis and the determination of alpha/beta (α/β) globin ratios are important in the diagnosis and characterization of thalassemia syndromes and certain hemoglobinopathies that affect globin chain production or stability. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.comnih.govnih.govoncohemakey.comresearchgate.net These methods assess the balance of globin chain synthesis, which is disrupted in these disorders. frontiersin.orgmdpi.comnih.govoncohemakey.comresearchgate.net
Traditionally, globin chain synthesis analysis involved incubating reticulocytes with a radioactive amino acid (such as 3H Leucine) and then separating the newly synthesized globin chains, typically by column chromatography. nih.gov The radioactivity in each globin fraction is measured to determine the relative synthesis rates and calculate ratios such as the β/α ratio. nih.gov
More recently, quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR) has been used to determine α/β-globin mRNA ratios. nih.govresearchgate.netnih.govresearchgate.net This method provides a measure of the relative levels of alpha and beta globin mRNA, which generally correlates with the rate of globin chain synthesis and can indicate an imbalance in globin gene expression. nih.govresearchgate.netresearchgate.net
In beta-thalassemia, there is reduced or absent synthesis of beta-globin chains, leading to an increased α/β globin synthesis or mRNA ratio. nih.govresearchgate.netmdpi.comnih.govnih.govoncohemakey.com this compound is a beta-globin variant that can be associated with mild thalassemic features. psu.eduresearchgate.net In a case study involving an individual with the this compound mutation, globin chain synthesis analysis showed an α/β chain ratio of 2.1, which falls within the range observed for beta-thalassemia minor. tandfonline.comnih.gov This finding highlights how globin chain synthesis ratio determination can provide evidence of the functional impact of the this compound mutation on globin production balance. Globin chain analysis procedures can also be used for the preliminary detection of unknown globin chains. researchgate.net
| Method | Principle | Application to this compound |
| Tryptic Peptide Mapping | Enzymatic cleavage of globin chains into peptides, followed by separation and analysis. | Used to confirm primary structure and identify mutations by altered peptide patterns or properties. Applied to characterize this compound/Neapolis. tandfonline.com |
| Mass Spectrometry (e.g., ESI-MS, MS/MS) | Measurement of mass-to-charge ratio of intact globins or peptides to determine molecular weight and sequence. | Used to detect abnormal globin chains by mass differences and identify amino acid substitutions. Applied in the characterization of this compound. tandfonline.comresearchgate.net |
| DCIP Precipitation Test | Precipitation of unstable hemoglobins in the presence of DCIP dye. | Screening tool for unstable hemoglobins. Heterozygous this compound shows a strong positive result. cmu.ac.thnih.govresearchgate.net |
| Globin Chain Synthesis Ratio Determination (α/β) | Measurement of relative synthesis rates or mRNA levels of alpha and beta globin chains. | Used to assess globin production balance. An increased α/β ratio can be observed in individuals with the this compound mutation. tandfonline.comnih.gov |
Epidemiological and Population Genetic Research of Hemoglobin Dhonburi
Geographic Distribution and Prevalence Studies
Hemoglobin Dhonburi, also known as Hemoglobin Neapolis, was first identified in Thailand and subsequently in Naples, Southern Italy. nih.govresearchgate.net Its prevalence is highest in these specific regions, though cases have been reported in other populations as well.
In Thailand , Hb Dhonburi is considered a rare hemoglobin variant. nih.gov However, its true prevalence may be underestimated because it is an electrophoretically silent variant, meaning it is not easily distinguishable from the normal Hemoglobin A (HbA) using standard protein analysis techniques like electrophoresis and cation exchange liquid chromatography. nih.govthaiscience.info A study conducted in southern Thailand between 2015 and 2022, which screened 13,391 individuals, identified Hb Dhonburi in 2.3% of subjects with hemoglobin variants. nih.govnih.gov Another large-scale study in Thailand identified Hb Dhonburi as a β+-thalassemia variant. plos.org It has been found in various parts of the country, including the southern, northeastern, and central regions. researchgate.netjhsmr.org
In Iran , Hb Dhonburi has also been identified. nih.gov A case report from 2004 described the identification of Hb Dhonburi in a family from the northern part of Iran, a region with a high prevalence of thalassemias. jhsmr.orgnih.gov The individuals were identified during screening for thalassemia. nih.gov
The following table summarizes the prevalence of this compound in these endemic regions based on available studies.
| Region | Reported Prevalence/Incidence | Study Population/Notes |
| Southern Thailand | 2.3% of subjects with Hb variants | 13,391 participants screened (2015-2022). nih.govnih.gov |
| Campania, Italy | ~0.09% | ~30,000 healthy subjects screened (1995-2005). haematologica.org |
| Northern Iran | Identified in a family | Case report, prevalence not established. nih.gov |
Globally, inherited hemoglobin disorders are common, with at least 5.2% of the world's population carrying a significant variant. who.int Hemoglobin S and E are the most common abnormal hemoglobins (B146990) worldwide. scielo.brnih.gov In comparison, this compound is a much rarer variant.
In Thailand , a country with a high prevalence and diversity of hemoglobinopathies, about 30-40% of the population are carriers of either α- or β-thalassemia. tandfonline.com A large study of over 26,000 individuals in Thailand found that 2.4% carried a hemoglobin variant. plos.orgnih.gov The most common variants were Hb E, Hb Hope, and Hb Tak. nih.gov In a study focused on southern Thailand, Hb Malay was the most frequent β-chain variant (76.9%), followed by Hb C (10.1%), while Hb Dhonburi accounted for 2.3% of the variants identified. nih.govnih.gov
In Italy , particularly in the south, β-thalassemia is the most prevalent hemoglobin disorder. The incidence of Hb Neapolis (Dhonburi) is low compared to the carrier rate for β-thalassemia in the region. haematologica.org
In Iran , β-thalassemia is also the most common hereditary disease. nih.gov While specific comparative prevalence data for Hb Dhonburi is scarce, it is considered a rare "silent" β-thalassemia mutation in this population. nih.gov
The table below provides a comparative overview of the prevalence of this compound and other common hemoglobin variants in Thailand.
| Hemoglobin Variant | Prevalence in Southern Thailand (among subjects with Hb variants) nih.govnih.gov | Prevalence in a large Thai cohort (among subjects with Hb variants) nih.gov |
| Hb Malay | 76.9% | Not specified as most common |
| Hb C | 10.1% | Not specified as most common |
| Hb D-Punjab | 2.9% | Not specified as most common |
| Hb Dhonburi | 2.3% | Identified, but not among the most common |
| Hb Hope | 0.3% | 19.0% (Most common β-chain variant) |
| Hb Tak | 1.4% | 14.2% (Second most common β-chain variant) |
| Hb Q-Thailand | 0.6% | 15.8% (Most common α-chain variant) |
| Hb E | Not specified in this study | High prevalence in Thailand, up to 50% in the Northeast. tsh.or.th |
Gene Flow and Dissemination Patterns of this compound
The geographic distribution of this compound in distinct populations in Southeast Asia and Southern Europe has led to research into its origins and spread. Molecular studies, specifically β-globin gene haplotype analysis, have provided significant insights into this.
Research has demonstrated that Hb Dhonburi in Thai individuals is linked to haplotype VII. thaiscience.info In contrast, Hb Neapolis (the same variant) in the Italian population is associated with a different haplotype, V. nih.govthaiscience.info This finding strongly suggests that the mutation arose from at least two independent mutational events—one in Asia and another in Southern Europe. nih.govthaiscience.info
The discovery of Hb Dhonburi in an Iranian family has raised further questions about its origin and dissemination. thaiscience.infonih.gov It is yet to be determined whether this occurrence is due to a de novo mutation or if it originates from either the Asian or European ancestral gene pools. thaiscience.info The movement of populations and historical migration patterns may have contributed to the spread of this mutation from its points of origin.
Co-inheritance Patterns with Other Globin Gene Disorders
The clinical significance of this compound often becomes apparent when it is co-inherited with other globin gene disorders, such as β-thalassemia or other hemoglobin variants.
This compound itself is classified as a β+-thalassemia variant, as the mutation leads to the synthesis of a mildly unstable β-globin chain, resulting in a mild thalassemic phenotype in heterozygotes. plos.orgpsu.edu When co-inherited with a β-thalassemia allele, it can lead to a more significant clinical phenotype.
The original case of Hb Dhonburi was discovered in a Thai individual who presented with β-thalassemia intermedia. researchgate.net This individual was found to be a compound heterozygote for Hb Dhonburi and a β°-thalassemia mutation. researchgate.net Similarly, in the screening in Campania, Italy, six patients were identified as compound heterozygotes for Hb Neapolis and a β-thalassemia mutation (five with the CD39 β°-thalassemia mutation and one with the IVSII-1 β+-thalassemia mutation). haematologica.org These patients exhibited a phenotype of thalassemia intermedia, with five of the six being transfusion-independent. haematologica.org In Iran, a father with β-thalassemia minor was found to carry the IVS-II-1 (G>A) β+-thalassemia mutation, while the mother carried the Hb Dhonburi mutation. nih.gov
The interaction of this compound with Hemoglobin E (HbE), another common hemoglobin variant in Southeast Asia, has been documented. Studies have identified individuals who are compound heterozygotes for HbE and Hb Dhonburi. nih.govthaiscience.info These patients tend to have a relatively mild clinical phenotype of thalassemia intermedia, with higher baseline hemoglobin levels compared to typical HbE/β-thalassemia patients. thaiscience.info A study in Thailand identified three patients with co-inheritance of HbE and Hb Dhonburi who presented with thalassemia intermedia. nih.gov
A notable characteristic of Hb Dhonburi is that, like HbE, it can produce a positive result in the dichlorophenolindophenol precipitation (DCIP) test, which is a screening test for unstable hemoglobins. plos.orgcmu.ac.th This can be a source of diagnostic confusion, especially in regions where both variants are present. cmu.ac.th
Hb Dhonburi has also been found in combination with other hemoglobin variants. For example, a case of compound heterozygosity for Hb Lepore and Hb Neapolis has been reported in a patient from Naples, Italy. thaiscience.infopsu.edu
Molecular Genetic Interactions and Associated Research Observations of Hemoglobin Dhonburi
Molecular Basis of Genotype-Associated Observations (e.g., mild β+-thalassemia classification)
Hemoglobin (Hb) Dhonburi is a structural variant of the β-globin chain, resulting from a point mutation at codon 126 of the β-globin gene (HBB:c.380T>G), which leads to the substitution of valine with glycine (B1666218). cmu.ac.thjhsmr.org This alteration classifies Hb Dhonburi as a β+-thalassemia variant because it leads to a quantitative reduction in the synthesis of β-globin chains. thaiscience.infonih.gov The underlying mechanism for this reduced synthesis is believed to be the creation of a cryptic splice site within the third exon of the β-globin gene due to the mutation. cmu.ac.th
The substitution of valine to glycine occurs in the αβ contact region of the hemoglobin molecule. plos.org While this variant is synthesized, it is produced at a reduced rate, contributing to the characteristics of a mild β+-thalassemia. thaiscience.infonih.gov Heterozygous carriers of Hb Dhonburi typically present with mild hypochromic microcytosis and a borderline or slightly elevated Hb A2 level, generally ranging from 3.5% to 5.5%. plos.orgcmu.ac.th However, the clinical and hematological presentation can be influenced by co-inheritance of other genetic factors. For instance, the co-inheritance of a δ+-thalassemia mutation, such as δ+27 (G→T), can result in a lower Hb A2 level, potentially complicating diagnosis. researchgate.nethaematologica.org
The diagnosis of Hb Dhonburi can be challenging as it is an electrophoretically silent variant, meaning it co-elutes and co-migrates with normal adult hemoglobin (Hb A) during standard high-performance liquid chromatography (HPLC) and capillary electrophoresis. cmu.ac.thplos.orgnih.gov This "silent" nature can lead to under-diagnosis or misdiagnosis, particularly in routine screening programs. cmu.ac.thnih.gov Therefore, molecular analysis, such as DNA sequencing or allele-specific PCR, is often necessary for a definitive diagnosis. thaiscience.infonih.gov
The β-globin gene haplotype associated with Hb Dhonburi in the Thai population has been identified as haplotype VII, which differs from the haplotype V found in cases of Hb Neapolis (an identical variant) in Southern Italy, suggesting two independent mutational origins for this hemoglobin variant. thaiscience.infonih.gov
Influence of Hemoglobin Dhonburi on Molecular Pathophysiological Mechanisms (e.g., Red Blood Cell Instability Research)
A key characteristic of this compound is its instability. capes.gov.brresearchgate.net The substitution of valine with glycine at position 126 of the β-globin chain, a region partially buried within the hemoglobin molecule and involved in α-β subunit contacts, disrupts the protein's tertiary structure, leading to instability under non-physiological conditions. plos.orgnih.govresearchgate.net This instability is a significant factor in the pathophysiology associated with Hb Dhonburi.
Research has demonstrated that Hb Dhonburi precipitates in the dichlorophenolindophenol (DCIP) test, a screening method used to detect unstable hemoglobins (B146990) like Hb E. cmu.ac.thplos.org Interestingly, heterozygous Hb Dhonburi can produce a strongly positive DCIP result, comparable to that of homozygous Hb E, suggesting that Hb Dhonburi may be even more unstable than Hb E. cmu.ac.th This instability contributes to the premature destruction of red blood cells, a hallmark of thalassemia.
The excess α-globin chains that result from the reduced synthesis of the variant β-Dhonburi chains accumulate within the red blood cell precursors in the bone marrow. nih.gov These excess α-chains are unstable and precipitate, leading to ineffective erythropoiesis and hemolysis of mature red blood cells in the peripheral circulation. nih.gov This process underlies the anemia and other clinical manifestations observed in individuals with hemoglobinopathies.
The binding of hemoglobin to the red blood cell membrane is a known factor that can affect cell deformability. nih.govmdpi.com Increased levels of membrane-bound hemoglobin are associated with decreased red blood cell deformability. nih.govmdpi.com While specific studies on Hb Dhonburi's direct interaction with the red cell membrane are limited, the inherent instability of the variant molecule likely contributes to increased membrane damage and alterations in red blood cell mechanics. Oxidative stress, which can be exacerbated by unstable hemoglobin, is known to damage the red blood cell membrane and impair its deformability. frontiersin.org
Despite its significant instability, heterozygous carriers of Hb Dhonburi are often asymptomatic, presenting with only mild hematological changes. cmu.ac.th This suggests that the degree of instability and the resulting pathophysiology are generally not severe enough to cause major clinical symptoms in the heterozygous state.
Characterization of Compound Heterozygous States Involving this compound
The clinical phenotype of individuals with this compound can be significantly modified by the co-inheritance of other hemoglobinopathies, leading to various compound heterozygous states. These interactions often result in a more pronounced clinical picture than the simple heterozygous state for Hb Dhonburi.
A common and clinically significant interaction is the compound heterozygous state of Hb Dhonburi and Hb E (βE/βDhonburi). thaiscience.infonih.gov Individuals with this genotype typically present with a thalassemia intermedia phenotype. thaiscience.infonih.gov The clinical severity can range from mild to moderate anemia. nih.gov For instance, studies have reported hemoglobin levels in these patients ranging from 9.2 to 12.1 g/dL. cmu.ac.th The diagnosis in these cases can be complex, as Hb Dhonburi is not readily detectable by standard hemoglobin analysis methods. thaiscience.infonih.gov
Another important compound heterozygous state is the combination of Hb Dhonburi with β°-thalassemia (β°/βDhonburi). This genotype also leads to a β-thalassemia intermedia phenotype. capes.gov.brresearchgate.net The complete absence of normal β-globin chain synthesis from the β°-thalassemia allele, combined with the reduced synthesis of the unstable β-Dhonburi chain, results in a significant imbalance of globin chains and, consequently, a more severe clinical presentation than a simple Hb Dhonburi carrier. researchgate.net Reported hemoglobin levels for this genotype have been in the range of 7.8 to 9.8 g/dL. cmu.ac.th
The interaction of Hb Dhonburi with α-thalassemia has also been observed. For example, the co-inheritance of an α°-thalassemia deletion (--SEA) in an individual with Hb Dhonburi trait can result in more pronounced microcytosis. thaiscience.info The reduction in α-globin chain synthesis from the co-existing α-thalassemia can partially alleviate the globin chain imbalance, which is a key principle in the interaction between α- and β-thalassemias. jci.org
Furthermore, compound heterozygosity for Hb Dhonburi and a δ-globin gene mutation has been described. In one case, an individual was found to be a compound heterozygote for Hb Dhonburi and a δ+-thalassemia mutation [δ+27(G→T)]. researchgate.nethaematologica.org This combination resulted in an atypical β-thalassemia phenotype with a normal HbA2 level, highlighting the diagnostic challenges posed by these complex interactions. haematologica.org
The table below summarizes the hematological data from various studies on different Hb Dhonburi genotypes.
| Genotype | Hemoglobin (g/dL) | MCV (fL) | MCH (pg) | HbA2 (%) | Reference |
| Hb Dhonburi Trait | 10.3 - 14.8 | 69.0 - 82.4 | 23.0 - 27.5 | 3.5 - 5.8 | cmu.ac.ththaiscience.infoplos.org |
| Hb Dhonburi / Hb E | 9.2 - 12.1 | 58.1 - 81.0 | 18.4 - 20.1 | N/A | cmu.ac.ththaiscience.info |
| Hb Dhonburi / β°-thalassemia | 7.8 - 9.8 | 57.0 - 79.0 | 15.0 - 19.0 | N/A | cmu.ac.thcapes.gov.brresearchgate.net |
| Hb Dhonburi Trait with α°-thalassemia (--SEA) | 10.3 | 60.5 | 20.3 | 5.8 | thaiscience.info |
MCV: Mean Corpuscular Volume; MCH: Mean Corpuscular Hemoglobin; N/A: Not Applicable or Not Available in the cited sources. Note: The ranges provided are compiled from the data available in the referenced studies and may not represent the full spectrum of clinical presentation.
Challenges and Advancements in Research and Diagnostic Strategies for Silent Hemoglobin Variants Like Hemoglobin Dhonburi
Challenges in Routine Hemoglobinopathy Screening Due to "Electrophoretically Silent" Nature of Hemoglobin Dhonburi
Consequently, Hb Dhonburi co-migrates with the normal adult hemoglobin, Hemoglobin A (HbA), in standard electrophoretic and chromatographic analyses, rendering it indistinguishable. thaiscience.infonih.govcmu.ac.th This invisibility to first-line screening methods means that heterozygous carriers of Hb Dhonburi are often missed, leading to a significant risk of under-diagnosis. nih.gov While carriers may exhibit subtle hematological changes, such as mild microcytosis (low mean corpuscular volume, MCV) and borderline HbA2 levels, these findings are non-specific and can be overlooked or attributed to other causes. nih.govcmu.ac.th The failure to identify this variant can lead to misinterpretation of clinical pictures, especially in regions where thalassemia is prevalent, and complicates genetic counseling and prenatal diagnosis. cmu.ac.th
Table 1: Comparison of Hb Dhonburi and Hb A in Routine Screening
| Feature | Hemoglobin A (HbA) | This compound (Heterozygote) | Reason for Challenge |
|---|---|---|---|
| Electrophoretic Mobility | Normal | Indistinguishable from HbA | No change in net molecular charge. thaiscience.inforesearchgate.net |
| HPLC Retention Time | Normal | Co-elutes with HbA | Similar biochemical properties. thaiscience.info |
| Isoelectric Focusing | Normal Pattern | Indistinguishable from HbA | No change in isoelectric point. thaiscience.info |
| Routine Diagnosis | Identified as HbA | Missed or misidentified as normal | "Electrophoretically silent" nature. nih.govcmu.ac.th |
Development and Optimization of Advanced Molecular Diagnostic Research Assays for this compound
Given the limitations of protein-based analysis, definitive diagnosis of this compound necessitates molecular genetic testing. cmu.ac.th Research has focused on developing and optimizing DNA-based assays that can accurately detect the specific mutation in the β-globin gene (HBB).
Initial identification in research settings often involves a combination of polymerase chain reaction (PCR) followed by direct DNA sequencing of the β-globin gene. thaiscience.infonih.gov This method, while considered the gold standard for mutation identification, can be labor-intensive and costly for screening larger numbers of samples. nih.gov To address this, more targeted and efficient molecular strategies have been developed.
One such technique is PCR-Single Strand Conformation Polymorphism (PCR-SSCP) . This method can detect differences in the sequence of a DNA fragment based on its folded three-dimensional structure, allowing for the identification of unknown or rare variants like Hb Dhonburi and localizing the mutation to a specific gene region for more targeted sequencing. thaiscience.info
A more robust and economical alternative developed specifically for rapid diagnosis is the Amplification Refractory Mutation System (ARMS-PCR) . nih.govresearchgate.net This allele-specific PCR method uses primers designed to be complementary to either the normal or the mutated DNA sequence at codon 126. This allows for a clear and rapid determination of whether an individual carries the Hb Dhonburi mutation, making it a valuable tool for both family studies and larger screening efforts. nih.govresearchgate.net
Table 2: Molecular Diagnostic Assays for this compound
| Assay Type | Principle | Application in Hb Dhonburi Diagnosis |
|---|---|---|
| DNA Sequencing | Determines the exact nucleotide sequence of a DNA segment. | Confirms the GTG→GGG mutation at codon 126 of the β-globin gene. thaiscience.info |
| PCR-SSCP | Detects mutations by changes in the electrophoretic mobility of single-stranded DNA. | Screens for the presence of a mutation within the β-globin gene, narrowing the region for sequencing. thaiscience.info |
| ARMS-PCR | Uses allele-specific primers to selectively amplify either the normal or mutant allele. | Provides a rapid, specific, and cost-effective method for diagnosing known Hb Dhonburi carriers. nih.govresearchgate.net |
Implications for Population-Wide Genetic Screening Research Programs and Methodological Improvements
The existence of electrophoretically silent hemoglobin variants like Hb Dhonburi has significant implications for the design and implementation of population-wide genetic screening programs, particularly in regions with a high prevalence of hemoglobinopathies. nih.govnih.gov
Firstly, it underscores the limitations of relying solely on protein-based methods for carrier screening. nih.gov Programs that use only electrophoresis or HPLC will invariably miss carriers of silent variants, providing a false sense of security and potentially leading to unexpected births of children with clinically significant hemoglobin disorders if the other partner carries another β-thalassemia mutation. cmu.ac.th
Secondly, it highlights the need for a multi-tiered screening algorithm. An effective strategy would involve initial hematological analysis (e.g., complete blood count) to identify individuals with abnormalities like microcytosis. cmu.ac.th Those with unexplained microcytosis or borderline HbA2 levels, who test negative for common thalassemia mutations, should be considered for second-tier molecular testing to screen for silent variants like Hb Dhonburi. cmu.ac.thnih.gov
Finally, the development and validation of cost-effective and high-throughput molecular assays, such as ARMS-PCR, are crucial for the feasibility of incorporating silent variant detection into large-scale screening. nih.gov Integrating such molecular diagnostics into national and regional screening programs is essential to improve their accuracy and efficacy, ensuring that at-risk couples are correctly identified and receive appropriate genetic counseling. nih.gov This approach is vital for the effective prevention and control of thalassemia and other severe hemoglobin disorders.
Future Directions in Hemoglobin Dhonburi Research
Elucidation of Unexplored Molecular and Functional Aspects
The primary mutation for Hemoglobin Dhonburi involves a substitution of valine with glycine (B1666218) at codon 126 of the β-globin chain. researchgate.net This alteration in the α-β subunit contact region is known to cause molecular instability. nih.gov However, the precise biophysical mechanisms driving this instability and its downstream consequences are not fully understood. Future research should prioritize these unexplored areas.
A key hypothesis that warrants investigation is the potential activation of a cryptic splice site by the codon 126 mutation. thaiscience.info This mechanism, if confirmed, would lead to a reduction in normal β-globin messenger RNA (mRNA) transcripts, classifying Hb Dhonburi as a β+-thalassemia variant. thaiscience.info To date, direct measurement of total and nascent mRNAs from individuals with Hb Dhonburi to validate this hypothesis has not been performed and represents a critical next step. thaiscience.info
Further research could also focus on:
Structural Dynamics: Utilizing advanced structural biology techniques like time-resolved X-ray diffraction or cryo-electron microscopy to model how the valine-to-glycine substitution alters the stability and conformational dynamics of the hemoglobin tetramer. mdpi.com
Heme Pocket Stability: Investigating whether the instability of the globin chain affects the integrity of the heme pocket, potentially leading to increased heme loss and oxidative stress within the erythrocyte. nih.gov
Red Cell Membrane Interactions: Exploring the interaction between precipitated Hb Dhonburi and the red blood cell membrane, which could clarify the mechanisms leading to hemolysis in compound heterozygous states.
Comprehensive Comparative Studies with Other Unstable Hemoglobin Variants
Over 150 unstable hemoglobin variants have been identified, each with varying degrees of molecular instability and clinical severity. tandfonline.comtandfonline.com this compound is considered slightly unstable, with heterozygotes being largely asymptomatic. researchgate.netresearchgate.net However, when co-inherited with other conditions like β-thalassemia, it can result in a thalassemia intermedia phenotype. tandfonline.com
Comprehensive comparative studies are needed to place Hb Dhonburi within the broader spectrum of unstable hemoglobins (B146990). Such studies should compare Hb Dhonburi with other variants like Hb Rush, Hb E, and Hb Genova to understand the factors that determine the clinical phenotype. tandfonline.com For instance, heterozygous Hb Dhonburi has been shown to produce a strongly positive result in the dichlorophenolindophenol (DCIP) precipitation test, comparable to homozygous Hb E, which suggests a significant degree of instability. researchgate.net
Future comparative research should aim to:
Quantify and compare the relative instability of different variants using standardized methods like heat or isopropanol (B130326) stability tests. nih.gov
Analyze the structure-function relationship to determine why some substitutions lead to severe congenital Heinz body hemolytic anemia while others, like Hb Dhonburi, have a milder effect. nih.gov
Investigate the differential impact on globin chain balance and oxidative stress when co-inherited with thalassemia mutations, which could explain the variability in clinical severity observed in compound heterozygotes. tandfonline.com
Refinement of Research Methodologies for Novel Hemoglobin Variant Discovery and Characterization
A significant challenge associated with this compound is its "silent" nature; it is indistinguishable from the normal Hemoglobin A during routine analysis by standard electrophoresis or high-performance liquid chromatography (HPLC). thaiscience.infonih.gov This characteristic can lead to under-diagnosis or misdiagnosis, making the development of refined detection methodologies crucial. thaiscience.info
While DNA sequencing provides definitive identification, it is not always a first-line screening tool. researchgate.net Researchers have already developed a novel Amplification Refractory Mutation System-Polymerase Chain Reaction (ARMS-PCR) for the rapid and economical diagnosis of Hb Dhonburi. thaiscience.infonih.gov Building on this, future research should focus on:
High-Throughput Screening: Developing new high-throughput assays that can reliably detect electrophoretically silent variants in large screening programs without immediate recourse to genetic analysis.
Advanced Mass Spectrometry: Expanding the use of top-down proteomics and high-resolution mass spectrometry for the definitive characterization of hemoglobin variants. acs.org These techniques can directly analyze intact globin subunits, providing precise mass measurements that reveal amino acid substitutions. acs.org
Bioinformatic Tools: Creating and refining bioinformatic tools, such as specialized R programming scripts, to automate the analysis of mass spectrometry data for rapid and reliable identification of known and novel hemoglobin variants. acs.org
Application of Advanced Genomic and Proteomic Technologies in this compound Research
The integration of advanced "-omics" technologies offers a powerful approach to deepen the understanding of this compound from the genetic blueprint to its functional protein expression. uni-kiel.demdpi.com
Genomics: Beyond simple gene sequencing, future genomic studies could involve genome-wide association studies (GWAS) in populations where Hb Dhonburi is prevalent. consensus.app This could help identify genetic modifiers that influence the clinical severity of the condition, particularly in compound heterozygotes. Haplotype analysis has already successfully demonstrated that the mutations causing Hb Dhonburi in Thailand and Hb Neapolis in Italy occurred as two independent events, and this approach can be applied to new cases to trace origins. thaiscience.infonih.gov
Transcriptomics: As noted previously, RNA sequencing (RNA-seq) is essential to investigate the hypothesis that the Hb Dhonburi mutation creates a cryptic splice site, thereby affecting mRNA processing and reducing the output of functional β-globin chains. thaiscience.info
Proteomics: Proteomic analysis can provide a comprehensive profile of the entire protein landscape within red blood cells of individuals with Hb Dhonburi. nih.gov Using high-throughput mass spectrometry, researchers can move beyond simply identifying the variant to quantify its effects on the broader cellular environment. mdpi.com Future proteomic studies could map changes in post-translational modifications, identify protein-protein interaction networks, and assess the expression of proteins involved in managing the oxidative stress caused by unstable hemoglobin. nih.govmdpi.com
Data Tables
Table 1: Key Characteristics of this compound
| Feature | Description |
| Associated Names | Hb Neapolis nih.gov |
| Variant Type | Unstable Beta-Globin Variant researchgate.net |
| Mutation | β126(H4)Val→Gly (Valine to Glycine substitution at position 126) researchgate.net |
| Genetic Locus | HBB Gene thaiscience.info |
| Nucleotide Change | c.380T>G (GTG → GGG at Codon 126) researchgate.net |
| Biochemical Properties | Electrophoretically silent (co-migrates with Hb A); gives rise to instability under non-physiological conditions; exhibits normal oxygen-binding properties. researchgate.netthaiscience.infonih.govresearchgate.net |
| Clinical Phenotype | Heterozygous: Typically asymptomatic with mild hematological changes like slightly decreased Mean Corpuscular Volume (MCV). researchgate.netthaiscience.infoCompound Heterozygous: Can produce a thalassemia intermedia phenotype when co-inherited with other variants like β-thalassemia or Hb E. researchgate.netnih.govresearchgate.net |
| Diagnostic Challenge | Not detectable by routine HPLC or electrophoresis, requiring molecular analysis for confirmation. researchgate.netthaiscience.info |
Q & A
Q. What are the standard laboratory techniques for identifying Hb Dhonburi in clinical samples, and what are their limitations?
Hb Dhonburi is detected using high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). However, due to its co-migration with Hb A, these methods alone are insufficient for definitive diagnosis . Confirmatory DNA sequencing of the β-globin gene (codon 126, T>G mutation) is required to distinguish it from other variants. Researchers should combine these techniques to avoid misclassification in population studies .
Q. How does the molecular pathology of Hb Dhonburi differ from other β-globin variants?
The T>G substitution at codon 126 replaces valine with glycine, destabilizing the hemoglobin molecule and activating a cryptic splice site in exon 2. Unlike Hb S or Hb C, Hb Dhonburi does not alter oxygen-binding properties but causes a β-thalassemia intermedia phenotype when paired with β-thalassemia mutations. This unique mechanism necessitates functional studies to assess RNA splicing efficiency .
Q. What hematological parameters are indicative of Hb Dhonburi in routine screening?
Carriers typically exhibit microcytic hypochromic anemia (MCV < 80 fL, MCH < 27 pg) with normal Hb A2 levels. However, these findings overlap with α-thalassemia and iron deficiency, requiring iron studies and α-globin gene analysis to exclude confounding factors .
Advanced Research Questions
Q. What methodological challenges arise when distinguishing Hb Dhonburi from Hb A in population-level hemoglobin studies?
Co-migration with Hb A in HPLC/CE complicates prevalence estimates. Researchers must integrate DNA sequencing into study protocols and use statistical adjustments (e.g., regression models) to account for undetected cases. Population-specific allele frequencies should also be considered, as Hb Dhonburi has independent origins in Thailand and Iran .
Q. How should researchers design studies to investigate the phenotypic variability of Hb Dhonburi carriers?
Longitudinal cohort studies with genetic stratification are recommended. Key considerations:
- Inclusion criteria: Heterozygous vs. compound heterozygous carriers (e.g., Hb Dhonburi + β-thalassemia).
- Controls: Matched for age, sex, and co-existing α-globin mutations.
- Endpoints: Hemoglobin stability assays, red cell indices, and clinical outcomes (e.g., transfusion requirements). DNA sequencing of the β-globin gene and RNA splice-site analysis are essential .
Q. What statistical methods are appropriate for analyzing hemoglobin variability in datasets containing Hb Dhonburi?
Mixed-effects models can separate measurement error (e.g., device variability) from biological variation. For non-normal distributions (common in adult hemoglobin data), non-parametric tests (e.g., Mann-Whitney U) and bootstrapping are advised. Standard deviations >1.5 g/dL in studies may indicate undiagnosed Hb variants like Dhonburi .
Q. How can researchers address ethical challenges in genetic studies involving Hb Dhonburi?
- Informed consent: Disclose risks of incidental findings (e.g., co-inherited thalassemia mutations).
- Confidentiality: Anonymize data to protect participant identities, especially in small communities.
- Community engagement: Collaborate with local health authorities to ensure culturally sensitive reporting .
Methodological Considerations
Q. What protocols ensure accurate prenatal diagnosis of Hb Dhonburi in high-risk families?
- Step 1: Confirm parental genotypes via β-globin sequencing.
- Step 2: Perform chorionic villus sampling (CVS) or amniocentesis.
- Step 3: Use allele-specific PCR or next-generation sequencing to detect the codon 126 mutation. False negatives can occur if maternal cell contamination is not excluded via short tandem repeat (STR) analysis .
Q. How can researchers replicate findings from Hb Dhonburi studies in low-resource settings?
- Cost-effective sequencing: Use targeted PCR followed by Sanger sequencing.
- Quality control: Implement inter-laboratory validation for HPLC/CE results.
- Data sharing: Publish raw electrophoretic profiles and sequencing chromatograms in open-access repositories .
Data Contradictions and Gaps
Q. Why do some studies report Hb Dhonburi as clinically silent while others associate it with thalassemia intermedia?
Phenotypic variability stems from compound heterozygosity (e.g., Hb Dhonburi + β⁰-thalassemia) vs. heterozygosity. Discrepancies in literature may reflect underdiagnosis in regions without routine sequencing. Meta-analyses pooling data from Thailand, Iran, and Japan are needed to clarify genotype-phenotype correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
